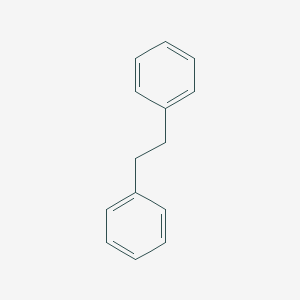

1,2-Diphenylethane

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-phenylethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUWMCYKGHVNAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041668 | |

| Record name | Bibenzyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid; [Merck Index] White crystals, insoluble in water; [MSDSonline] | |

| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dihydrostilbene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7903 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

103-29-7 | |

| Record name | Dibenzyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bibenzyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diphenylethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Diphenylethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bibenzyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-diphenylethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIBENZYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/007C07V77Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthesis Methodologies for 1,2 Diphenylethane and Its Derivatives

Catalytic Approaches in 1,2-Diphenylethane Synthesis

Catalytic methods offer powerful and versatile routes to this compound and its derivatives. These approaches often utilize transition metals to facilitate bond formation with high control over the reaction's outcome, including its stereochemistry.

Chiral derivatives of this compound, particularly 1,2-diphenylethylene-1,2-diamine (DPEN), are cornerstones of modern asymmetric synthesis. rsc.org When complexed with transition metals like ruthenium (Ru) or iridium (Ir), they form highly effective catalysts for asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines. mdpi.com The N-sulfonated derivatives, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), are among the most widely used ligands. rsc.orgresearchgate.net

These catalytic systems, often referred to as Noyori-Ikariya catalysts, typically feature a half-sandwich structure, for example, [RuCl(η⁶-arene)(N-arylsulfonyl-DPEN)]. mdpi.comresearchgate.net The catalyst's efficacy is highly tunable by modifying the η⁶-arene, the sulfonyl group, or the diamine backbone. mdpi.com For instance, using an N-(1-naphthylsulfonyl)-DPEN ligand enabled the efficient reduction of specific 1-phenyl-substituted dihydroisoquinolines. mdpi.com The mechanism is understood to involve a metal-ligand bifunctional pathway where the amine group of the DPEN ligand assists in proton transfer during substrate activation. These reactions are prized for their ability to produce chiral molecules, such as alcohols and amines, with exceptionally high enantiomeric excess (ee), often exceeding 99%.

Interactive Table: Performance of this compound-Derived Ligands in Asymmetric Hydrogenation

| Ligand Derivative | Metal Catalyst | Substrate Type | Key Feature | Achieved Enantioselectivity (ee) |

|---|---|---|---|---|

| TsDPEN | Ru(II) | Aromatic Ketones, Imines | Widely used, benchmark ligand. mdpi.comCurrent time information in Bangalore, IN. | Up to >99% |

| MsDPEN | Ru(II) | Ketones, Imines | Methanesulfonyl derivative. mdpi.com | High |

| CsDPEN | Ru(II) | Ketones | N-(camphor-10-sulfonyl) derivative. mdpi.com | High |

| Ion-Tagged DPEN | Ru(II) | Ketones, Imines | Pyridinium (B92312) headgroup for aqueous ATH. acs.org | >90% acs.org |

| Polymeric Diamines | Ir(III) | Functionalized Ketones | Recyclable catalyst with high turnover. nih.gov | Up to 99% nih.gov |

The synthesis of the crucial chiral ligand, This compound-1,2-diamine (B1144217) (DPEN), often involves the reduction of precursor molecules. A prominent method is the palladium-catalyzed hydrogenation of this compound-1,2-diyl bis(4-nitrobenzoate) (DPEDBN). This reaction uses palladium on carbon (Pd/C) to facilitate the conversion of the nitro groups to the corresponding amines. The process is typically carried out under hydrogen gas in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. Research has shown that using a 10 wt% Pd/C catalyst loading relative to the substrate can lead to complete conversion within 48 hours, achieving a high yield of 85.4% after recrystallization. However, attempts to reduce other nitro-aromatic precursors by catalytic hydrogenation with palladium on charcoal have sometimes resulted in complex product mixtures, indicating that substrate structure is a critical parameter for success. mdpi.com An alternative, non-palladium route involves the use of Raney's nickel with hydrogen donors like hydrazine (B178648) hydrate (B1144303) to reduce 1,2-diphenylthanedione dioxime, yielding DPEN in the range of 86-98%.

The carbon-carbon bond framework of this compound can be constructed directly using various transition metal-catalyzed cross-coupling reactions.

Heck Reaction: A continuous multi-step synthesis has been developed where a Heck C-C coupling reaction is followed by hydrogenation to produce this compound. researchgate.netresearchgate.net This process can be catalyzed by microspherical carbon-supported palladium catalysts. researchgate.net The Mizoroki-Heck reaction can also be used to synthesize stilbene (B7821643) derivatives, which are direct precursors that can be hydrogenated to this compound. ciac.jl.cnrsc.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction provides a route to this compound. thieme-connect.comthermofisher.com For example, the one-pot Suzuki-Miyaura cross-coupling of benzyl (B1604629) bromide using a palladium-carbon catalyst has been reported to yield this compound with a 78% yield. thieme-connect.com The reaction mechanism involves the oxidative addition of an electrophile to a Pd(0) catalyst, followed by transmetalation with an organoboron compound and subsequent reductive elimination. thermofisher.com

Other Coupling Reactions:

Nickel-catalyzed coupling of Grignard reagents can produce this compound alongside other products like its regioisomer 1,1-diphenylethane (B1196317). researchgate.net

Vanadium-catalyzed pinacol (B44631) coupling of benzaldehyde (B42025) in the presence of a co-reductant like zinc or aluminum can produce this compound-1,2-diol, a direct derivative. orgsyn.org

Copper-catalyzed coupling of benzyl chloride in the presence of reduced iron powder is another method for synthesizing this compound. chemicalbook.comgoogle.com

Interactive Table: Transition Metal-Catalyzed Synthesis of the this compound Framework

| Reaction Type | Catalyst System | Reactants | Product | Yield |

|---|---|---|---|---|

| Heck Coupling + Hydrogenation | Pd on Carbon | Iodobenzene, Styrene | This compound | Good time yield researchgate.net |

| Suzuki-Miyaura Coupling | Pd/C | Benzyl Bromide, Phenylboronic acid | This compound | 78.0% thieme-connect.com |

| Pinacol Coupling | VCl₃ / Al | Benzaldehyde | This compound-1,2-diol | 92% (NMR) orgsyn.org |

| Wurtz-type Coupling | Cu/Cu₂Cl₂ | Benzyl Chloride, Iron Powder | This compound | Not specified google.com |

| Kumada Coupling | Nickel complexes | Benzyl Halide, Grignard Reagent | this compound | Not specified researchgate.net |

Achieving high enantiopurity in the this compound derivatives themselves is crucial for their role as chiral ligands. Several strategies have been developed to this end. One method involves the diboron-templated asymmetric reductive coupling to prepare a series of chiral N,N′-dimethyl-1,2-diphenylethane-1,2-diamine ligands. nih.gov Another approach is the modification of existing chiral backbones. For instance, Trost and co-workers developed a ligand featuring an (R,R)-1,2-diphenylethane-1,2-diamine bridge fragment for use in palladium-catalyzed asymmetric allylic amination, achieving enantioselectivities up to 96% ee. acs.org Furthermore, Ni(II) complexes incorporating novel chiral ligands derived from (1R,2R)-1,2-diphenylethane-1,2-diamine have been synthesized and used to catalyze asymmetric Michael addition reactions with high enantiomeric excess. researchgate.net The ring-opening of meso-aziridines with anilines, catalyzed by a Zirconium-binol complex, also provides an efficient route to N,N′-diaryl 1,2-diamines in high yields and enantioselectivities (61-95% ee). rsc.org

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to create more sustainable and environmentally benign processes. A key focus is the use of water as a reaction solvent. For example, a vanadium-catalyzed pinacol coupling to form this compound-1,2-diol proceeds efficiently in water, eliminating the need for chlorosilane additives that are required in organic solvents. orgsyn.org

Another green strategy involves designing catalysts that are effective in aqueous media, thereby simplifying product separation and catalyst recycling. Water-soluble versions of chiral diamine ligands have been created by introducing phosphonic acid groups onto the phenyl rings of N,N′-dimethyl-1,2-diphenylethane-1,2-diamine. researchgate.netacs.org Iridium complexes of these ligands catalyze asymmetric hydrogenation in biphasic (water-organic) systems with enhanced reaction rates compared to their homogeneous counterparts. researchgate.netacs.org Similarly, ion-tagged chiral DPEN derivatives have been developed for asymmetric transfer hydrogenation in aqueous media without requiring surfactants. acs.org The in-situ generation of hazardous reagents, such as creating bromine from less harmful precursors for the photobromination of this compound, also represents a greener approach. uci.edu Furthermore, the use of electrochemical methods for synthesis is considered an ecologically attractive alternative to traditional chemical reagents. researchgate.net

Radical-Mediated Synthesis of this compound

Radical-mediated reactions offer an alternative pathway to the this compound framework, often initiated by light (photocatalysis). A notable example is the reductive dimerization of benzyl bromide. nih.gov This reaction can be catalyzed by tris(bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺) under visible light. The process involves the single-electron reduction of benzyl bromide, which induces fragmentation to form a benzyl radical. nih.gov This radical can then undergo a radical-radical dimerization to form the C-C bond, yielding this compound. nih.gov Evidence for such radical pathways has been observed in other contexts; for example, the dimerized benzyl radical (this compound) was detected as a byproduct during a dual acridine/decatungstate photocatalysis reaction involving phenylacetic acid, confirming the propensity of benzyl radicals to dimerize. acs.org

Generation of Benzyl Radicals

The formation of benzyl radicals is a key step in several synthetic pathways involving this compound. Thermolysis of this compound (DPE) serves as a source of benzyl radicals, which subsequently react by abstracting a hydrogen atom to form toluene (B28343). osti.gov

A contemporary approach involves visible-light-induced Csp³–H activation. In a study using this compound as a model substrate, benzylic radicals were generated through a hydrogen atom transfer (HAT) strategy. nsf.gov This method utilizes a photocatalyst, such as eosin (B541160) Y, under blue LED light irradiation in the presence of an oxygen source. nsf.gov The process is initiated by the photocatalyst, which facilitates the abstraction of a hydrogen atom from the benzylic position of this compound to form a benzyl radical. nsf.gov These radicals are then trapped by molecular oxygen to yield hydroperoxide products. nsf.gov

Direct Excitation Strategies for Radical Generation

Direct photo-excitation presents a catalyst-free method for generating radical species. rsc.org In one such strategy, 4-alkyl-1,4-dihydropyridines (alkyl-DHPs) can be directly excited by visible light to produce alkyl radicals. rsc.org Specifically, the direct excitation of a benzyl-substituted dihydropyridine (B1217469) (Bn-DHP) in acetonitrile (B52724) using a high-power 405 nm LED resulted in the formation of benzyl radicals. rsc.org The presence of these radicals was confirmed by the detection of this compound as a dimerization product, although in a low yield (7%), with toluene being the major product (85%). rsc.org This observation indicates that the self-reaction of two benzyl radicals leads to the formation of this compound. rsc.orgnih.gov

This direct excitation approach can also be integrated into metallaphotoredox catalysis without the need for an external photoredox catalyst. rsc.org The photo-excited alkyl-DHP can act as a potent reductant, initiating a catalytic cycle for cross-coupling reactions. rsc.org

Multi-Step Synthetic Routes to Functionalized this compound Derivatives

The synthesis of functionalized this compound derivatives often requires multi-step procedures to introduce specific chemical groups onto the core structure. These methods are crucial for creating molecules with desired electronic or material properties.

A novel diamine monomer, this compound-1,2-diyl bis(4-aminobenzoate) (1,2-DPEDBA), has been synthesized through a three-step process designed for the creation of colorless polyimides. nih.govresearchgate.net

The synthesis commences with the reduction of benzoin (B196080) to this compound-1,2-diol. researchgate.net The subsequent step involves the reaction of the diol with 4-nitrobenzoyl chloride in the presence of pyridine (B92270) to yield this compound-1,2-diyl bis(4-nitrobenzoate) (1,2-DPEDBN). nih.gov The final step is the hydrogenation of the dinitro compound using palladium on carbon (Pd/C) as a catalyst to produce the target diamine, 1,2-DPEDBA, with a yield of 85.4%. nih.govresearchgate.net This monomer is a key component in the synthesis of polyimides with low dielectric constants and low water absorption. nih.govdntb.gov.ua

Table 1: Synthesis Steps for this compound-1,2-diyl bis(4-aminobenzoate)

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1 | Benzoin | Sodium borohydride (B1222165) | This compound-1,2-diol |

| 2 | This compound-1,2-diol | 4-Nitrobenzoyl chloride, Pyridine | This compound-1,2-diyl bis(4-nitrobenzoate) (1,2-DPEDBN) |

Synthesizing unsymmetrically substituted 1,2-bis(4-bromophenyl)ethane (B1282024) derivatives, particularly those containing fluorine, has presented significant challenges. rsc.org Standard alkyl-alkyl or alkyl-aryl coupling reactions often fail or result in complex mixtures. rsc.orgrsc.org

One successful strategy involves the selective hydrogenation of a corresponding alkyne precursor. rsc.orgrsc.org This method was developed to obtain fluorine-containing 1,2-bis(4-bromophenyl)ethane, a key intermediate for molecular diodes. rsc.org The synthesis starts from the corresponding tolane (1,2-diarylacetylene) precursor, which is then selectively hydrogenated to form the desired ethane (B1197151) bridge. rsc.orgrsc.org

An alternative approach is the direct fluorination of the alkyne. 1,2-bis(4-bromophenyl)ethyne can be successfully fluorinated to yield 1,2-bis(4-bromophenyl)-1,1,2,2-tetrafluoroethane. doi.org This reaction proceeds by selectively attacking the carbon-carbon triple bond, producing the tetrafluoroethane (B1211177) derivative in a 65% yield. doi.org

Table 2: Synthetic Strategies for Fluorinated 1,2-Bis(4-bromophenyl)ethane Derivatives

| Strategy | Precursor | Key Reaction | Product |

|---|---|---|---|

| Hydrogenation | Fluorine-containing 1,2-bis(4-bromophenyl)tolane | Selective hydrogenation | Fluorine-containing 1,2-bis(4-bromophenyl)ethane |

Reaction Mechanisms and Reactivity Studies of 1,2 Diphenylethane

Mechanistic Investigations of 1,2-Diphenylethane Reactions

Mechanistic studies involving this compound often focus on how the structure dictates the reaction pathways and product outcomes. These investigations are crucial for understanding fundamental principles of organic chemistry.

Free radical chemistry plays a significant role in the transformation of this compound and related structures. nih.gov Radical reactions are characterized by the involvement of species with unpaired electrons and often proceed through a chain reaction mechanism. These processes are fundamental to many synthetic and biological systems.

Research into the reaction of this compound with deuterium (B1214612) (D₂) at high temperatures has elucidated a mechanistic pathway where the primary route for deuterium incorporation is the reaction of the 1,2-diphenylethyl radical with D₂. osti.gov This reaction, although energetically unfavorable, is competitive due to the high concentration of D₂. osti.gov The resulting deuterium atoms can then attack aromatic rings, leading to substitution for both hydrogen and alkyl groups. osti.gov

Radical cyclization reactions, while not directly involving this compound itself, are a key class of radical transformations that produce cyclic products. wikipedia.org These reactions typically involve the generation of a radical, an intramolecular cyclization step, and a final product-forming step. wikipedia.org The principles governing these reactions, such as the preference for the formation of five- and six-membered rings, are broadly applicable in organic synthesis.

The table below summarizes key aspects of radical processes relevant to the transformations of this compound and related systems.

Elimination reactions of this compound derivatives, particularly vicinal dihalides like 1,2-dibromo-1,2-diphenylethane (B1143902), are classic examples used to study the stereochemical outcomes of such transformations. The stereochemistry of the starting material directly influences the stereochemistry of the resulting alkene product, providing clear evidence for specific reaction mechanisms. libretexts.orglibretexts.org

The E2 (bimolecular elimination) mechanism is a concerted process where the removal of a proton and the departure of a leaving group occur simultaneously. This mechanism has a strong stereochemical requirement for an anti-periplanar arrangement of the proton and the leaving group. msu.edu For instance, the elimination reaction of meso-1,2-dibromo-1,2-diphenylethane (B7791125) with a base like potassium hydroxide (B78521) yields exclusively the E-alkene. msu.edu This stereospecificity is a direct consequence of the required anti-periplanar conformation for the E2 reaction to proceed. msu.edu

In contrast, the E1 (unimolecular elimination) mechanism proceeds through a carbocation intermediate. libretexts.org Due to the free rotation around the single bond in the carbocation, E1 reactions can, in principle, lead to a mixture of stereoisomeric alkenes. libretexts.org However, the formation of the more stable alkene is generally favored. libretexts.org

The table below outlines the key differences in stereochemical control between E1 and E2 reactions using 1,2-dibromo-1,2-diphenylethane as a model substrate.

Photochemistry of this compound and its Precursors

The photochemistry of this compound and related compounds involves transformations induced by the absorption of light. These reactions often proceed through excited electronic states and can lead to unique products not readily accessible through thermal reactions.

While not directly involving this compound, the oxidation of 1,2-diphenylethyne (diphenylacetylene) to benzil (B1666583) (this compound-1,2-dione) is a relevant transformation of a precursor. This oxidation can be achieved through various methods, and photomechanochemical approaches represent a novel area of investigation.

Benzil, with the systematic name this compound-1,2-dione, is a yellow solid that serves as a common photoinitiator in polymer chemistry. wikipedia.org Upon absorption of ultraviolet radiation, typically around 260 nm, benzil undergoes decomposition to form free radical species. wikipedia.org These radicals can then initiate polymerization reactions, leading to the formation of cross-linked polymer networks. wikipedia.org Although it is a relatively inefficient photoinitiator, it exhibits photobleaching, which allows for deeper penetration of the curing light over time. wikipedia.org

The di-π-ethane rearrangement is a photochemical reaction that involves molecules containing two π-systems separated by a saturated two-carbon (ethane) bridge. The photolysis of 1,1,2,2-tetraphenylethane (B1595546) provides a key example of this type of reaction. acs.org Irradiation of this compound leads to the formation of several products, including cis- and trans-stilbene (B89595), biphenyl (B1667301), and 1-(2-biphenylyl)-1,2-diphenylethane. acs.org The formation of stilbene (B7821643) and biphenyl is proposed to occur through an interaction between the number one positions of two benzene (B151609) rings attached to adjacent carbon atoms, a process termed a di-π-ethane reaction. acs.org This is analogous to the well-known di-π-methane rearrangement where the interacting π-systems are separated by a single carbon atom. chemistryviews.org

Photochemical Rearrangements and Cycloadditions

Photochemical reactions, initiated by the absorption of light, can induce unique transformations in molecules that are often not achievable through thermal methods. aklectures.com In the case of this compound derivatives, particularly those with unsaturation like stilbene (1,2-diphenylethene), photochemical stimulation leads to isomerization and cycloaddition reactions.

Upon ultraviolet (UV) irradiation, cis- and trans-stilbene can undergo isomerization about the carbon-carbon double bond. This process is a key reaction in understanding the principles of photochemistry. Direct irradiation of organometallic derivatives of stilbene, such as [Sn(CPh=CHPh)Me₃], also results in efficient isomerization as the primary photochemical reaction. rsc.org

A significant class of photochemical reactions involving unsaturated this compound derivatives is the [2+2] cycloaddition. libretexts.orgnih.gov This reaction involves the joining of two double bonds to form a four-membered cyclobutane (B1203170) ring. nih.govnsf.gov These reactions are valuable for synthesizing strained ring systems. libretexts.orgnih.gov For a [2+2] photocycloaddition to occur, one of the reacting molecules must have a conjugated system that can absorb light and be promoted to an excited state. libretexts.org These reactions are typically not reversible because the resulting cyclobutane products lack the necessary conjugation to absorb light and undergo a cycloreversion. libretexts.org

The stereochemistry of photochemical [2+2] cycloadditions is a critical aspect. The relative orientation of the substituents on the newly formed cyclobutane ring can be described as syn or anti, and the configuration of the substituents from the original alkenes can lead to cis or trans isomers. nsf.gov

Electrophilic and Nucleophilic Reactions of this compound Derivatives

The addition of bromine to 1,2-diphenylethene, commonly known as stilbene, is a classic example of an electrophilic addition reaction to an alkene. The stereochemistry of the starting stilbene isomer (cis or trans) significantly influences the stereochemical outcome of the product, 1,2-dibromo-1,2-diphenylethane.

The reaction proceeds through a nucleophilic attack of the alkene's double bond on the electrophilic bromine molecule. odinity.com This leads to the formation of a cyclic bromonium ion intermediate. odinity.com The bromide ion then attacks this intermediate from the side opposite to the bromonium ion bridge, resulting in an anti-addition.

When trans-stilbene reacts with bromine, the anti-addition mechanism leads to the formation of meso-1,2-dibromo-1,2-diphenylethane. odinity.comacs.org Conversely, the bromination of cis-stilbene (B147466) typically yields a racemic mixture of (d,l)-1,2-dibromo-1,2-diphenylethane. acs.org

However, the stereospecificity of the reaction with cis-stilbene can be influenced by the solvent and the brominating agent used. acs.orgresearchgate.net In nonpolar solvents, the reaction is largely stereospecific, favoring trans-addition. As the dielectric constant of the solvent increases, the reaction becomes less stereospecific, and a mixture of the meso and d,l isomers is often observed. researchgate.net This is attributed to the partial formation of a carbocation intermediate in more polar solvents, which allows for rotation before the final nucleophilic attack. researchgate.net The choice of brominating agent, such as pyridinium (B92312) bromide perbromide, can also enhance the selectivity for the d,l product from cis-stilbene. acs.orgresearchgate.net

Table 1: Effect of Solvent and Brominating Reagent on the Bromination of (Z)-1,2-Diphenylethene

| Brominating Reagent | Solvent | Yield of (d,l)-1,2-dibromo-1,2-diphenylethane | Yield of meso-1,2-dibromo-1,2-diphenylethane |

|---|---|---|---|

| Pyridinium bromide perbromide | Glacial acetic acid | High (~80%) | Not significant |

| Pyridinium bromide perbromide | Dichloromethane | High (~80%) | Not significant |

| Bromine | Glacial acetic acid | 66% | 20% |

| Bromine | Dichloromethane | ~50% | ~50% |

Data sourced from Journal of Chemical Education. acs.org

Coordination Chemistry of this compound-Derived Ligands

The field of coordination chemistry has extensively utilized ligands derived from this compound, particularly from this compound-1,2-dione (also known as benzil). These ligands, often Schiff bases, can coordinate with various metal ions to form stable complexes with diverse geometries and potential applications.

Schiff bases are compounds containing an imine or azomethine group (-C=N-). They are typically formed by the condensation of a primary amine with an aldehyde or a ketone. nih.gov this compound-1,2-dione serves as a versatile precursor for the synthesis of a wide array of Schiff base ligands. For instance, it can react with compounds like o-phenylenediamine (B120857) and benzophenone (B1666685) to form tetradentate ligands. scispace.comresearchgate.net Similarly, condensation with dinitrophenyl hydrazine (B178648) can yield bidentate Schiff base ligands. brieflands.com The reaction with hydrazine hydrate (B1144303) and α-benzilmonoxime produces α-benzilmonoximehydrazone, another ligand derivative. journalijar.comresearchgate.net Chiral Schiff bases can also be synthesized by condensing derivatives like (1R,2R)-(+)-1,2-diphenylethylene-1,2-diamine with salicylaldehydes. researchgate.net

These Schiff base ligands are of significant interest due to their ability to form stable complexes with a variety of transition metals, which can exhibit interesting chemical and physical properties.

Schiff base ligands derived from this compound-1,2-dione readily form complexes with a range of transition metal ions, including Co(II), Cu(II), Zn(II), Fe(II), and Pd(II). scispace.comresearchgate.netjournalijar.comresearchgate.net The stoichiometry of these complexes is often 1:1 (metal:ligand). scispace.comresearchgate.nethakon-art.com

The characterization of these metal complexes is carried out using various spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. A shift in the frequency of the C=N (azomethine) stretching vibration in the IR spectrum of the complex compared to the free ligand is indicative of coordination. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy help in elucidating the structure of the ligands and confirming the formation of the complexes. scispace.comnih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. For example, the absorption spectra in the visible region can suggest whether a complex has a square planar, tetrahedral, or octahedral geometry. scispace.comresearchgate.netresearchgate.netnih.gov

Mass Spectrometry: This technique confirms the molecular weight of the synthesized ligands and their complexes. scispace.comresearchgate.net

Molar Conductance Measurements: These measurements help in determining the electrolytic nature of the complexes. brieflands.comhakon-art.comnih.gov

Magnetic Susceptibility Measurements: These measurements provide information about the electronic structure and geometry of the metal center in the complex. For instance, they can help distinguish between different geometries for Fe(II) and Pd(II) complexes. journalijar.comresearchgate.nethakon-art.comnih.gov

Studies have shown that these metal complexes can adopt various geometries. For instance, Co(II) and Zn(II) complexes often exhibit octahedral geometry, while Cu(II) complexes can show a distorted octahedral or square planar geometry. scispace.comresearchgate.netresearchgate.net Pd(II) complexes with certain ligands have been found to be square planar. journalijar.comresearchgate.netnih.gov

Table 2: Characterization Data for Selected Metal Complexes with this compound-Derived Ligands

| Metal Ion | Ligand Type | Proposed Geometry | Characterization Techniques |

|---|---|---|---|

| Co(II) | Tetradentate Schiff Base | Octahedral | FTIR, UV-Vis, NMR, Mass Spectrometry |

| Cu(II) | Tetradentate Schiff Base | Distorted Octahedral | FTIR, UV-Vis, NMR, Mass Spectrometry |

| Zn(II) | Tetradentate Schiff Base | Octahedral | FTIR, UV-Vis, NMR, Mass Spectrometry |

| Fe(II) | α-benzilmonoximehydrazone | Octahedral | Molar Conductance, Magnetic Susceptibility, IR, UV-Vis |

| Pd(II) | α-benzilmonoximehydrazone | Square Planar | Molar Conductance, Magnetic Susceptibility, IR, UV-Vis |

Data compiled from multiple sources. scispace.comresearchgate.netjournalijar.comresearchgate.net

Advanced Characterization and Spectroscopic Analysis

Spectroscopic Techniques for Structural Elucidation

A combination of spectroscopic methods is indispensable for the unambiguous identification and structural analysis of 1,2-diphenylethane and its substituted analogues. thermofisher.comnih.gov These techniques probe different aspects of the molecule's quantum mechanical states, from nuclear spin to vibrational and electronic transitions.

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals that confirm its structure. thermofisher.comnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is relatively simple, reflecting the molecule's symmetry. nih.gov It typically shows a singlet for the four protons of the ethylene (B1197577) bridge (-CH₂-CH₂-) and multiplets for the ten aromatic protons of the two phenyl groups. chemicalbook.com The chemical shift of the ethylene protons is a key identifier. For instance, in deuterated chloroform (B151607) (CDCl₃), the ethylene protons of this compound appear as a singlet at approximately 2.92 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For the parent this compound, distinct signals are observed for the aliphatic carbons of the ethylene bridge and the aromatic carbons. chemicalbook.com In CDCl₃, the spectrum of a derivative, dl-1,2-dibromo-1,2-diphenylethane, shows signals at δ 137.8, 128.6, 128.2, and 59.2 ppm. rsc.org Another derivative, meso-1,2-dibromo-1,2-diphenylethane (B7791125), displays peaks at δ 140.0, 129.0, 128.8, 127.9, and 56.1 ppm in the same solvent. rsc.org

Computational and Theoretical Studies of 1,2 Diphenylethane

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), have become standard for predicting the properties of molecular systems with high accuracy. ajol.infoirjweb.com These methods are essential for understanding experimental data, predicting molecular activity, and elucidating chemical characteristics. researchgate.net DFT is favored for its ability to compute a wide range of molecular properties more precisely than traditional ab initio methods, especially in reproducing experimental geometric values. researchgate.net

For derivatives of 1,2-diphenylethane, such as benzil (B1666583) (this compound-1,2-dione), DFT calculations are frequently performed using specific functionals and basis sets, like B3LYP with a 6-311++G(d,p) basis set, to optimize molecular structures and predict various properties. researchgate.net

Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule. For this compound, electronic structure methods are used to identify its stable conformers. aip.org DFT is a cost-effective and accurate method for performing these geometry optimizations. google.com

In a computational study of benzil (this compound-1,2-dione), the molecular geometry was optimized using the DFT/B3LYP method with the 6-311++G(d,p) basis set. researchgate.net The resulting structural parameters, including key bond lengths and angles, were determined and found to align well with reported literature values. researchgate.net This process confirms the stable, optimized structure of the molecule before further properties are calculated. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for Benzil (this compound-1,2-dione) using DFT/B3LYP

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C1-H1 | 1.08 Å |

| Bond Length | C1-C2 | 1.39 Å |

| Bond Angle | C2-C1-C6 | 120.2° |

| Bond Angle | C1-C2-C3 | 120.1° |

Data sourced from a DFT study on benzil. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. physchemres.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electrical transport properties. sapub.orgsci-hub.se A small energy gap suggests that charge transfer can easily occur within the molecule, indicating higher reactivity. irjweb.comsapub.org

For benzil, a derivative of this compound, HOMO-LUMO analysis was performed to understand charge transfer within the molecule. researchgate.net The analysis revealed an energy gap of 2.919 eV, which helps to establish the molecule's soft nature. researchgate.net The energies of these frontier orbitals are also used to calculate other chemical descriptors like electron affinity, ionization potential, and electronegativity. nih.gov

Table 2: Frontier Orbital Energies and Energy Gap for Benzil

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.91 |

| ELUMO | -3.99 |

| Energy Gap (ΔE) | 2.919 |

Data sourced from a DFT study on benzil. researchgate.net

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. nih.govuni-muenchen.de The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions. ajchem-a.com Typically, red areas signify regions of negative potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. nih.gov

An MEP analysis of benzil was conducted using the B3LYP/6-311++G(d,p) method. researchgate.net Such a map helps in understanding the sites for intermolecular interactions and provides insights into the molecule's reactivity towards charged species. uni-muenchen.deajchem-a.com

DFT calculations are widely used to predict the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. faccts.de These theoretical calculations are crucial for assigning experimental vibrational bands to specific molecular motions. researchgate.net

For this compound, DFT methods have been used to calculate the harmonic vibrational frequencies of its different conformers to aid in their experimental identification. aip.org In a detailed study of benzil, theoretical calculations identified its 72 normal vibrational modes. researchgate.net The computed frequencies for various functional groups were reported, including: researchgate.net

C-H stretching modes: Calculated to be between 3009 and 3047 cm⁻¹.

Carboxyl group vibrations: Two intense peaks computed at 1641 and 1640 cm⁻¹.

C-C phenyl ring modes: Computed at 662, 995, 1012, and 1052 cm⁻¹.

C-C-C bending vibrations: Computed in the range of 1000–900 cm⁻¹.

This theoretical data provides a basis for interpreting experimental FT-IR and FT-Raman spectra. researchgate.net

Table 3: Selected Computed Vibrational Frequencies for Benzil

| Vibrational Mode | Computed Wavenumber (cm⁻¹) |

|---|---|

| C-H Stretching | 3009 - 3047 |

| C=O Stretching | 1640, 1641 |

| C-C Phenyl Ring | 662, 995, 1012, 1052 |

Data sourced from a DFT study on benzil. researchgate.net

Molecular Dynamics (MD) Simulations for this compound Systems

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational stability and dynamic behavior. cresset-group.com This technique allows for the exploration of a molecule's configurational space, which is essential for understanding its function and mechanisms at an atomistic level. cresset-group.com The process involves assigning initial velocities to atoms and then calculating the forces acting upon them to simulate their trajectory over a set period. bonvinlab.org

This compound exists in different spatial arrangements, or conformations, due to rotation around its central carbon-carbon single bond. The two primary conformers are the anti (or trans) and gauche (or synclinal) forms. researchgate.netkit.edu Computational studies, including DFT and ab initio methods, are employed to determine the molecular geometries and relative energies of these conformers. researchgate.netkit.edu

Studies have shown that there is a small energy difference between the gauche and anti conformations. researchgate.net While some high-level calculations suggest the gauche form is slightly lower in energy, experimental observations in the vapor phase indicate that the anti conformer is predominant, suggesting that entropy effects play a significant role in determining the observed prevalence. researchgate.netaip.orgkit.edu The analysis of these conformers is crucial for parameterizing molecular mechanics force fields used in larger-scale simulations. researchgate.net MD simulations can further be used to study the stability of these conformers and the dynamics of their interconversion over time. cresset-group.com

Mechanistic Insights from Computational Modeling

Computational modeling allows for the detailed exploration of reaction pathways at an atomic level, offering insights that are often difficult to obtain through experimental means alone. For this compound, which serves as a fundamental model for carbon-carbon bond cleavage in larger organic molecules and fossil fuels, these studies are particularly valuable. High-level quantum chemistry calculations, especially those employing Density Functional Theory (DFT), are used to map out minimum energy pathways, identify transition states, and analyze the electronic changes that occur during a reaction. researchgate.net

A key application of computational modeling is the prediction of activation energies (Ea), which are the energy barriers that must be overcome for a reaction to occur. This data is crucial for understanding reaction kinetics and mechanisms.

Computational studies on the thermal cracking (pyrolysis) of this compound have been performed to understand the fundamental steps of this process. The primary initiation step is the homolytic cleavage of the central C-C bond to form two benzyl (B1604629) radicals. Subsequent reactions include hydrogen transfer, isomerization, and termination steps. researchgate.netosti.gov

Using DFT, researchers have calculated the activation energies for various steps in the thermal decomposition of this compound. These calculations provide a quantitative understanding of the reaction network. For instance, the initiation step, which is the cleavage of the central C-C bond, has a significant energy barrier that can be precisely calculated. researchgate.net

Below is a table summarizing computationally predicted activation energies for key reaction steps in the thermal cracking of this compound, modeled using DFT methods.

| Reaction Step | Description | Predicted Activation Energy (kcal/mol) |

| Initiation | This compound → 2 Benzyl Radicals | ~60-65 |

| H-Transfer | Radical + this compound → Toluene (B28343) + Diphenylethyl Radical | Varies with radical species |

| β-Scission | Diphenylethyl Radical → Styrene + Benzyl Radical | ~30-35 |

Note: The values are approximate and can vary based on the level of theory and computational model used. The data represents typical ranges found in computational literature for gas-phase pyrolysis.

These computational models have been validated against experimental data from liquid-phase pyrolysis studies, which identified major products such as toluene, trans-1,2-diphenylethene, and 1,1-diphenylethane (B1196317). osti.gov The models successfully account for the formation of these products through a free-radical reaction mechanism. osti.gov Furthermore, computational studies have been instrumental in investigating more complex reaction pathways, such as the formation of this compound via the hydrogenation of diphenylacetylene (B1204595), with DFT calculations revealing the mechanisms and energy barriers of the catalytic cycle. whiterose.ac.uk

Computational Approaches to Structure-Activity Relationships

Computational methods are widely used to establish Structure-Activity Relationships (SAR), which describe how the chemical structure of a compound influences its biological or chemical activity. While this compound itself is primarily a model compound, its core structure is present in many more complex molecules with significant biological activities. Computational SAR studies on derivatives and analogs of this compound are used to guide the design of new molecules with enhanced or specific functions.

A prominent analog of this compound is benzil (this compound-1,2-dione). Computational studies on benzil derivatives have been conducted to understand their potential as inhibitors of enzymes like mammalian carboxylesterases or as antitumor agents. researchgate.net These studies employ techniques such as Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR), which includes methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). frontiersin.org

In a typical 3D-QSAR study, a series of related compounds are computationally aligned, and their steric and electrostatic fields are calculated. These fields are then correlated with their measured biological activity to build a predictive model. The model highlights which regions of the molecule are sensitive to modification. For example, the model might indicate that bulky substituents in one position decrease activity (negative steric effect), while electron-withdrawing groups in another position increase it (specific electrostatic effect).

The table below illustrates a hypothetical SAR study on benzil derivatives, showing how different substituents on the phenyl rings could influence inhibitory activity against a target enzyme, as might be predicted by a computational model.

| Compound | Substituent (R) | IC₅₀ (µM) | Computational Model Insights |

| Benzil | -H | 15.0 | Baseline activity |

| Derivative 1 | 4-Methoxy (-OCH₃) | 8.5 | Favorable electrostatic interaction in the active site |

| Derivative 2 | 4-Chloro (-Cl) | 12.5 | Minor electronic effect, slight steric fit |

| Derivative 3 | 4-Nitro (-NO₂) | 25.0 | Unfavorable electrostatic interaction |

| Derivative 4 | 3,5-Dimethyl | 30.0 | Steric hindrance, preventing optimal binding |

Note: This table is illustrative of the type of data generated in SAR studies and is based on general principles. IC₅₀ values are hypothetical.

These computational approaches provide a rational basis for optimizing lead compounds in drug discovery. frontiersin.org By understanding the structural requirements for activity, chemists can synthesize new derivatives with a higher probability of success, saving time and resources. researchgate.netirb.hr

Applications of 1,2 Diphenylethane in Materials Science and Advanced Technologies

Polymer Chemistry and Materials Science

The structural characteristics of 1,2-diphenylethane and its derivatives make them valuable precursors in the synthesis of a variety of polymers, including functional polymers and composites with tailored properties.

This compound as a Precursor for Polymer Synthesis

This compound and its functionalized analogues are utilized in the creation of several classes of polymers. For instance, a diamine monomer containing ester and phenyl groups, this compound-1,2-diyl bis(4-aminobenzoate) (1,2-DPEDBA), has been synthesized and used to prepare novel polyimide (PI) films. nih.gov These films, created through polycondensation with 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6-FDA), exhibit notable properties such as high optical transparency, low water absorption, and a low dielectric constant. nih.gov

The synthesis of 1,2-DPEDBA is a multi-step process starting from benzoin (B196080), as detailed in the table below.

| Step | Reactant(s) | Catalyst/Reagent | Product |

| 1. Reduction | Benzoin | Sodium borohydride (B1222165) (NaBH₄) | This compound-1,2-diol |

| 2. Esterification | This compound-1,2-diol, 4-Nitrobenzoyl chloride | Pyridine (B92270) | This compound-1,2-diyl bis(4-nitrobenzoate) (1,2-DPEDBN) |

| 3. Hydrogenation | 1,2-DPEDBN | Palladium on carbon (Pd/C) | This compound-1,2-diyl bis(4-aminobenzoate) (1,2-DPEDBA) |

Furthermore, (E)-1,2-diphenylethene-based conjugated microporous polymers (CMPs) have been synthesized through Suzuki–Miyaura polymerization. rsc.org These materials demonstrate high BET surface areas (up to 1400 m²/g) and significant thermal stability. rsc.org Their porous nature makes them excellent candidates for the adsorptive removal of organic dyes like rhodamine B from water, showing rapid and high-capacity adsorption. rsc.org

Coordination polymers have also been designed using this compound-1,2-diyl diisonicotinate as a flexible ligand in combination with various metal ions such as Cu(II), Zn(II), Cd(II), and Co(II). rsc.org The resulting supramolecular structures vary from one-dimensional chains to two-dimensional grids, depending on the metal salt and the conformation of the ligand. rsc.org

Functional Polymers and Composites

Derivatives of this compound are instrumental in developing functional polymers with specific optical and electronic properties. Tetraphenylethylene (B103901), a derivative of 1,2-diphenylethene, is a well-known building block for materials exhibiting aggregation-induced emission (AIE). ossila.com The propeller-like shape of tetraphenylethylene prevents π–π stacking in the solid state, which mitigates aggregation-caused quenching of fluorescence. ossila.com

Functional poly(dihalopentadiene)s with AIE characteristics have been synthesized using a tetraphenylethylene-containing diyne. researchgate.net These polymers are weakly emissive in solution but become highly fluorescent in an aggregated state. researchgate.net Similarly, fluorescent conjugated polymers based on di(naphthalen-2-yl)-1,2-diphenylethene also display aggregation-enhanced emission and have potential applications in explosive detection. researchgate.net

A functionalizable salen derivative, prepared by the condensation of (1R,2R)-1,2-diphenylethane-1,2-diamine and a substituted salicylaldehyde, incorporates acetylene (B1199291) groups. mdpi.com This allows for further chemical modifications, expanding the versatility of the resulting polymer for applications in materials science. mdpi.com

Catalysis Beyond Asymmetric Hydrogenation

While renowned for their role in asymmetric hydrogenation, derivatives of this compound are also effective catalysts in a broader range of organic reactions, including kinetic resolutions.

This compound Derivatives as Catalysts in Organic Reactions

N'-mono-functionalized derivatives of N-(p-tosyl)-1,2-diphenylethylene-1,2-diamine (TsDPEN) have emerged as versatile catalysts in various asymmetric C-C and C-S bond-forming reactions. rsc.orgrsc.org These derivatives can act as ligands in organometallic complexes for asymmetric reduction and oxidation reactions. rsc.orgrsc.org For example, thiophosphoramide derivatives of This compound-1,2-diamine (B1144217) have been successfully employed as organocatalysts in the asymmetric Michael addition of ketones to maleimides, achieving high conversions and enantioselectivities. sci-hub.se

Derivatives of this compound-1,2-diamine also serve as bifunctional catalysts. For instance, in asymmetric oxa-conjugate additions for the synthesis of tetrahydropyrans, the diamine can activate both the enone and the aldehyde through hydrogen bonding, leading to high yields and diastereomeric ratios.

Kinetic Resolution of 1,2-Diols using Immobilized Catalysts

The kinetic resolution of racemic 1,2-diols is a significant application of catalysts derived from this compound. Copper(II) complexes with chiral bis(oxazoline) ligands, which can be based on a this compound backbone, are effective homogeneous catalysts for the kinetic resolution of 1,2-diols through asymmetric benzoylation. mdpi.com

To enhance catalyst recyclability, these catalytic complexes have been immobilized on supports. For example, a copper(II) complex with a chiral bis(oxazoline) ligand has been immobilized on a solid support and used as a heterogeneous catalyst for the asymmetric benzoylation of hydrobenzoin (B188758) (this compound-1,2-diol). mdpi.com Similarly, azabis(oxazoline)–copper(II) complexes have been attached to carbon-coated cobalt nanoparticles. acs.org This nanomagnetic catalyst facilitates the kinetic resolution of racemic this compound-1,2-diol via asymmetric monobenzoylation and can be easily recovered using a magnet. acs.org

The isothiourea-catalyzed acylative kinetic resolution of acyclic (±)-1,2-diols, including (±)-1,2-diphenylethane-1,2-diol, has also been reported. thieme-connect.comrsc.org This method can be performed using a polymer-supported catalyst in a continuous flow system, demonstrating the potential for industrial-scale applications. rsc.org

| Catalyst System | Reaction Type | Substrate | Key Finding |

| Immobilized Cu(II)-bis(oxazoline) | Asymmetric benzoylation | Hydrobenzoin | Effective heterogeneous catalysis for kinetic resolution. mdpi.com |

| Cu(II)-azabis(oxazoline) on magnetic nanoparticles | Asymmetric monobenzoylation | Racemic this compound-1,2-diol | High efficiency and easy magnetic separation for recycling. acs.org |

| Polymer-supported isothiourea | Acylative kinetic resolution | (±)-1,2-diphenylethane-1,2-diol | Successful application in a continuous flow reactor. rsc.org |

Optoelectronic and Electronic Materials

The unique electronic and photophysical properties of this compound derivatives make them promising candidates for use in optoelectronic and electronic devices.

Derivatives of this compound are integral to the synthesis of small organic molecules with optoelectronic properties suitable for devices like organic light-emitting diodes (OLEDs), organic lasers, and organic solar cells. smolecule.com For instance, N-[(1R,2R)-2-amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide is a building block for such materials, which have demonstrated high efficiency and stability. smolecule.com

The phenomenon of aggregation-induced emission (AIE) is a key feature of many 1,2-diphenylethene derivatives, such as tetraphenylethylene. ossila.com This property is highly desirable for optoelectronic applications, as it leads to strong fluorescence in the solid state. Polydiynes synthesized from 1,2-bis(4-ethynylphenyl)-1,2-diphenylethene (B3069099) exhibit UV-tunable refractive indices, making them suitable for optical applications. ossila.com

A new organic compound, 2-(2,2-diphenylethenyl)anthracene (DPEA), demonstrates both high charge carrier mobility and AIE characteristics, making it a promising material for integrated optoelectronic organic semiconductors. researchgate.net The development of such multifunctional materials opens up new possibilities for advanced electronic devices. Furthermore, the synthesis of asymmetrically substituted biphenylethane-based molecular wires has been explored for their potential as single-molecule diodes, showcasing the versatility of the this compound core in molecular electronics. rsc.org

Single-Molecule Diodes Based on 1,2-Biphenylethane

The quest for miniaturization in electronics has driven research into the use of individual molecules as functional electronic components. A key component in electronics is the diode, which allows current to flow preferentially in one direction. The concept of a molecular diode was first proposed in 1974, and since then, various strategies have been explored to realize this at a single-molecule level. rsc.orgnih.gov One promising approach involves the use of asymmetrically substituted this compound derivatives to create molecular wires that exhibit diode-like behavior. rsc.org

Research has focused on designing molecular wires with an unsymmetrically substituted biphenylethane-based backbone. rsc.org In this design, the central ethane (B1197151) bridge is crucial as it breaks the electronic conjugation between the two phenyl groups. rsc.org This separation of the two halves of the molecule is a key feature. The necessary asymmetry for rectification—the ratio of forward to reverse current at the same absolute voltage—is introduced by attaching electron-withdrawing groups (EWGs) to one of the phenyl rings. rsc.orgrsc.org The ends of the molecule are typically functionalized with thiol groups, which act as "alligator clips" to anchor the molecule to metal electrodes, such as gold. rsc.org

Theoretical models have predicted that this molecular design can lead to exceptionally high rectification ratios (RR), potentially as high as 1500, which is a significant improvement over many experimentally reported values for other molecular diodes. rsc.orgrsc.org The degree of rectification can be fine-tuned by altering the nature and position of the electron-withdrawing groups on the phenyl ring. rsc.org

For instance, a theoretical study predicted a rectification ratio of 751 for a specific isomer of a this compound derivative. rsc.orgrsc.org In this molecule, two fluorine atoms, which act as the electron-withdrawing groups, are positioned at the ortho positions relative to the ethane bridge on one of the phenyl rings. rsc.org

The synthesis of these novel biphenylethane-based molecular wires has been successfully demonstrated. rsc.orgnih.gov This involves the challenging synthesis of unsymmetrically substituted 1,2-bis(4-bromophenyl)ethanes, which serve as key intermediates. rsc.org These intermediates are then used to build the final, fully functionalized molecular diode. rsc.org The successful synthesis of these compounds paves the way for experimental verification of their predicted high rectification ratios. rsc.org

| Compound | Substituent | Predicted Rectification Ratio (RR) | Reference |

| Asymmetrically Substituted 1,2-Biphenylethane Derivative | Two fluorine atoms at ortho positions | 751 | rsc.orgrsc.org |

| Asymmetrically Substituted 1,2-Biphenylethane Derivative | General Electron-Withdrawing Groups | Up to 1500 | rsc.orgrsc.org |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

While classic methods for synthesizing the 1,2-diphenylethane core are well-established, research continues into developing innovative and more efficient synthetic strategies. These efforts aim to improve yields, reduce environmental impact, and access novel derivatives with unique functionalities.

One emerging area is the use of unconventional starting materials and catalytic systems. For instance, researchers have demonstrated that this compound can be a major product in the complete dechlorination of DDT derivatives at 260°C, a process that proceeds via a 1,1-diphenylethane (B1196317) intermediate. pjoes.com Another novel approach involves an unusual oxidative C-C coupling reaction. The reaction of N,N-dimethylbenzylamine with n-butyl lithium and sulfur was found to proceed via an unexpected α-deprotonation, leading to the formation of meso-1,2-bis(dimethylamino)-1,2-diphenylethane. researchgate.net

The synthesis of functionalized this compound derivatives for specific applications is also a significant driver of innovation. A notable example is the multi-step synthesis of a novel diamine monomer, this compound-1,2-diyl bis(4-aminobenzoate) (1,2-DPEDBA), designed for creating advanced polyimides. nih.gov The synthesis begins with the reduction of benzoin (B196080) to this compound-1,2-diol, followed by reaction with 4-nitrobenzoyl chloride, and finally a hydrogenation step to yield the target diamine. nih.gov Similarly, derivatives like Gigantol, a naturally occurring bibenzyl compound, have been synthesized through methods such as Wittig olefination followed by hydrogenation and demethylation. plos.org

A summary of selected novel synthetic approaches is presented below.

| Starting Material(s) | Key Reagents/Catalysts | Product | Research Focus |

| DDT Derivatives | Ni-Mo/C catalyst | This compound | Catalytic hydrodechlorination pjoes.com |

| N,N-dimethylbenzylamine | n-butyl lithium, sulfur | meso-1,2-bis(dimethylamino)-1,2-diphenylethane | Unusual oxidative C-C coupling researchgate.net |

| Benzoin | NaBH₄, 4-nitrobenzoyl chloride, Pd/C | This compound-1,2-diyl bis(4-aminobenzoate) | Synthesis of novel polymer monomers nih.gov |

| Substituted Aldehydes/Ketones | Wittig reagents, H₂, Demethylation agents | Gigantol derivatives | Synthesis of bioactive compounds plos.org |

These examples highlight a trend towards creating complex, functionalized molecules built upon the this compound framework, moving beyond the simple hydrocarbon to access compounds with tailored electronic, biological, or material properties.

Advanced Computational Modeling for Complex Systems

Computational modeling has become an indispensable tool for understanding the behavior of molecules and predicting their properties, and this compound is no exception. Advanced computational techniques, particularly Density Functional Theory (DFT), are providing deep insights at the molecular level. scielo.brtechscience.com These methods allow researchers to model reaction mechanisms, predict spectroscopic properties, and understand conformational preferences, which can be difficult to determine through experimentation alone. scielo.braip.org

A significant application of computational modeling is in the elucidation of reaction pathways. For example, DFT calculations have been used to investigate the mechanism of the hydrogenation of diphenylacetylene (B1204595) to this compound catalyzed by small palladium clusters (Pd, Pd₂, Pd₃, and Pd₄). scielo.br These studies optimized the structures of various intermediates and transition states, revealing a two-stage process: the hydrogenation of diphenylacetylene to stilbene (B7821643), followed by the hydrogenation of stilbene to this compound. scielo.br The calculations suggested that Pd₂ and Pd₃ clusters are the most active catalytic species. scielo.br

Computational methods are also crucial for understanding molecular structure and spectroscopy. A theoretical model was developed to describe the alkyl C-H stretch region in the infrared spectrum of this compound. aip.org This model, which incorporates cubic stretch-bend coupling and Fermi resonance, successfully predicted the experimental spectrum, whereas simpler harmonic vibrational frequency calculations failed. aip.org Such studies demonstrate the power of high-level computational chemistry to explain complex spectroscopic features. Furthermore, quantum chemical DFT methods have been employed to understand the formation of derivatives, such as showing that an α-deprotonated anion of N,N-dimethylbenzylamine is more stable than its ortho-deprotonated counterpart, explaining an unusual reaction course. researchgate.net

| Modeling Technique | System Studied | Key Findings |

| Density Functional Theory (DFT) | Hydrogenation of diphenylacetylene over Pd clusters | Elucidation of a two-stage reaction mechanism; identification of Pd₂ and Pd₃ as the most active catalysts. scielo.br |

| DFT and ab initio calculations | Conformational analysis of this compound | Identification of two stable conformers and prediction of their spectroscopic properties. aip.org |

| Quantum Chemical DFT | Reaction of N,N-dimethylbenzylamine | Explained the formation of a dimeric product through α-deprotonation by showing the higher stability of the α-anion. researchgate.net |

Integration with Supramolecular Chemistry and Crystal Engineering

The structural characteristics of this compound and its derivatives, particularly their potential for conformational flexibility and specific intermolecular interactions, make them valuable components in supramolecular chemistry and crystal engineering. Researchers are increasingly using these molecules as building blocks to construct complex, ordered architectures such as coordination polymers and host-guest systems. nih.govrsc.orgrsc.org

A key strategy involves designing ligands based on the this compound scaffold. For example, the flexible ligand this compound-1,2-diyl diisonicotinate has been used to synthesize five new supramolecular coordination polymers with various metal salts (Cu(II), Zn(II), Cd(II), and Co(II)). rsc.orgrsc.org X-ray diffraction studies revealed that the structure and dimensionality of the resulting polymers are highly dependent on the conformation adopted by the ligand and the nature of the metal salt. rsc.org The flexible ethylene (B1197577) bond in the ligand allows for different orientations of the coordinating pyridine (B92270) groups, enabling the formation of a variety of polymeric structures. rsc.org

Another derivative, the bis(hydrazone) ligand (this compound-1,2-diylidene)diisonicotinohydrazide, has been coordinated with lanthanide ions (Sm³⁺, Gd³⁺, and Yb³⁺) to form coordination polymers. preprints.org These materials were investigated for their photophysical and antibacterial properties, demonstrating the potential to create multifunctional materials through crystal engineering. preprints.org The this compound backbone can also act as a guest molecule. In one study, it was used as a guest that influenced the coordination-driven self-assembly of manganese(II) centers and a flexible bis(pyridyl) ligand, affecting the formation of helical or closed-ring structures. nih.gov

| This compound Derivative | Interacting Species | Resulting Supramolecular Structure | Research Focus |

| This compound-1,2-diyl diisonicotinate | Cu(II), Zn(II), Cd(II), Co(II) salts | Coordination polymers | Control of dimensionality and packing through ligand conformation. rsc.orgrsc.org |

| (this compound-1,2-diylidene)diisonicotinohydrazide | Lanthanide ions (Sm³⁺, Gd³⁺, Yb³⁺) | Coordination polymers | Development of materials with combined photophysical and antibacterial properties. preprints.org |

| This compound (as guest) | Manganese(II) centers, 1,3-bis(4-pyridyl)propane | Host-guest complex | Guest-influenced formation of helical and ring structures. nih.gov |

Future research in this domain will continue to explore the subtle interplay between molecular design, non-covalent interactions (like π-π stacking), and the resulting solid-state structures to create novel crystalline materials with predictable topologies and functions. rsc.org

Development of New Materials with Tailored Properties

The this compound motif is a critical building block in the synthesis of advanced materials with tailored properties for a wide range of applications, from high-performance polymers to electronics and biomedicine. nih.govunivook.compmarketresearch.com

In polymer science, derivatives of this compound are used to enhance material performance. For example, 1,2-P,P'-divinyldiphenylethane acts as a formidable cross-linking agent, creating strong networks within polymer structures to improve mechanical strength and durability. univook.com The core structure is also integral to synthesizing high-performance polymers like polyaryletherketones (PAEKs) and liquid crystalline polymers (LCPs), which are valued for their exceptional thermal stability and chemical resistance in demanding sectors like aerospace and 5G infrastructure. pmarketresearch.com A recently developed material is a colorless polyimide film synthesized from the novel diamine monomer this compound-1,2-diyl bis(4-aminobenzoate) (1,2-DPEDBA). This material exhibits desirable properties for electronics, including a low dielectric constant and low water absorption. nih.gov

The unique properties of the this compound scaffold are also being harnessed in other advanced materials:

Electronics: High-purity grades are used in formulating dielectric fluids and epoxy encapsulants for semiconductor packaging, where thermal stability is crucial. pmarketresearch.com Its low dielectric constant makes it valuable for high-speed printed circuit boards. pmarketresearch.com

Flame Retardants: Derivatives of this compound are emerging as flame retardant additives that can enhance the fire resistance of textiles and construction materials without compromising their mechanical properties. pmarketresearch.com

Biomaterials: Coordination polymers formed from a this compound-derived ligand and lanthanide ions have been shown to possess both antibacterial activity, including against resistant strains, and luminescent properties, suggesting potential for dual-modality biological applications. preprints.org

| Material Type | This compound Derivative | Key Property/Application |

| High-Performance Polymer | 1,2-P,P'-divinyldiphenylethane | Cross-linking agent for enhanced mechanical fortitude. univook.com |

| Colorless Polyimide Film | This compound-1,2-diyl bis(4-aminobenzoate) | Low dielectric constant and low water absorption for electronics. nih.gov |

| Dielectric Fluids/Encapsulants | High-purity this compound | Thermal stability and low dielectric constant for semiconductors. pmarketresearch.com |

| Lanthanide Coordination Polymers | (this compound-1,2-diylidene)diisonicotinohydrazide | Antibacterial and luminescent properties for biomedical use. preprints.org |

The ongoing development in this area focuses on fine-tuning the molecular structure of this compound-based precursors to achieve specific, predictable, and superior material properties.

Mechanistic Elucidation of Underexplored Reactions

While many reactions involving this compound are known, the precise mechanisms of several transformations remain areas of active investigation. Understanding these reaction pathways in detail is crucial for optimizing conditions, controlling product selectivity, and designing new catalytic systems. Modern analytical and computational tools are enabling researchers to probe these underexplored reactions with greater precision. scielo.brosti.govuwo.ca

One area of focus is the stereochemistry of elimination reactions. Studies on the E2 elimination of meso-1,2-dibromo-1,2-diphenylethane (B7791125) have shown that the reaction proceeds with high stereoselectivity, yielding only the E-steroisomer of the resulting alkene. msu.edu This outcome strongly suggests a preferred transition state conformation where the departing hydrogen and bromine atoms are anti-periplanar (dihedral angle of 180°), which allows for maximum orbital overlap during bond breaking and formation. msu.edulibretexts.org

The mechanisms of reactions under extreme conditions are also being clarified. A study of the reaction between this compound and deuterium (B1214612) (D₂) at 450°C revealed a complex mechanistic scheme. osti.gov The primary pathway for deuterium incorporation involves the reaction of a 1,2-diphenylethyl radical with D₂, which, despite being energetically unfavorable, competes with other processes due to the high concentration of D₂. osti.gov This generates deuterium atoms that then attack aromatic rings, leading to substitution. osti.gov

Computational chemistry plays a vital role in complementing experimental findings. As mentioned previously, DFT calculations have been instrumental in mapping the step-by-step mechanism of the palladium-catalyzed hydrogenation of diphenylacetylene to this compound, providing a molecular-level picture that is inaccessible through experiment alone. scielo.br Similarly, computational analysis helped explain an unusual oxidative C-C coupling reaction by revealing the thermodynamic driving forces behind the observed pathway. researchgate.net The general approach to such mechanistic studies often involves a combination of techniques, including kinetic analysis, isotopic labeling, and the isolation and characterization of reaction intermediates. uwo.ca

| Reaction | System/Conditions | Mechanistic Insight |

| E2 Elimination | meso-1,2-dibromo-1,2-diphenylethane with KOH | Reaction proceeds via a stereospecific anti-periplanar transition state. msu.edulibretexts.org |

| Reaction with Deuterium | This compound with D₂ at 450°C | D-incorporation occurs via reaction of a 1,2-diphenylethyl radical with D₂, generating D atoms. osti.gov |

| Hydrogenation | Diphenylacetylene over Pd clusters | A two-stage mechanism involving stilbene as an intermediate was confirmed via DFT. scielo.br |

| Oxidative C-C Coupling | N,N-dimethylbenzylamine with n-BuLi/S₈ | Reaction proceeds via a thermodynamically favored α-deprotonation rather than ortho-lithiation. researchgate.net |

Future work will continue to leverage these combined experimental and theoretical approaches to unravel the intricacies of complex organic transformations involving the this compound core and its derivatives.

Q & A

Basic Research Questions

Q. How can the molecular structure of 1,2-diphenylethane be experimentally validated?

- Methodology : Use spectroscopic techniques (e.g., H/C NMR) to confirm bond connectivity and aromaticity. The SMILES string